5-(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)-1H-imidazole
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Overview
Description
5-(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)-1H-imidazole is a complex organic compound that features a unique structure combining a dihydrobenzo dioxin moiety with an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)-1H-imidazole typically involves the following steps:
Starting Materials: The synthesis begins with 2,3-dihydroxybenzoic acid.
Alkylation: The phenolic hydroxyl groups are alkylated using appropriate alkylating agents.
Azidation and Curtius Rearrangement: The carboxylic acid group is converted to an azide, followed by Curtius rearrangement to form the desired amine.
Cyclization: The final step involves cyclization to form the imidazole ring, resulting in the target compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
5-(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)-1H-imidazole has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for antimicrobial and anticancer agents.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and photonics.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its imidazole ring.
Mechanism of Action
The mechanism of action of 5-(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)-1H-imidazole involves its interaction with specific molecular targets:
Enzyme Inhibition: The imidazole ring can bind to the active site of enzymes, inhibiting their activity.
Receptor Binding: The compound can interact with cellular receptors, modulating signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
5-(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)-1H-imidazole is unique due to its combination of a dihydrobenzo dioxin moiety with an imidazole ring, which imparts distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable target for research and development.
Properties
Molecular Formula |
C11H10N2O2 |
---|---|
Molecular Weight |
202.21 g/mol |
IUPAC Name |
5-(2,3-dihydro-1,4-benzodioxin-5-yl)-1H-imidazole |
InChI |
InChI=1S/C11H10N2O2/c1-2-8(9-6-12-7-13-9)11-10(3-1)14-4-5-15-11/h1-3,6-7H,4-5H2,(H,12,13) |
InChI Key |
YDOYJUKJQTYETO-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(C=CC=C2O1)C3=CN=CN3 |
Origin of Product |
United States |
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